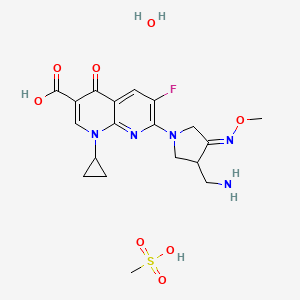
GemifloxacinMesylatehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gemifloxacin Mesylate hydrate is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is primarily used for the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate community-acquired pneumonia caused by susceptible bacteria . The compound is known for its high efficacy against a wide range of gram-positive and gram-negative bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gemifloxacin Mesylate hydrate involves multiple steps, starting from the preparation of the core quinolone structure. The key steps include:
Formation of the Quinolone Core: The quinolone core is synthesized through a series of reactions involving cyclization and functional group modifications.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the quinolone core to enhance its antibacterial activity.
Formation of the Mesylate Salt: The final step involves the formation of the mesylate salt, which is achieved by reacting the quinolone derivative with methanesulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of Gemifloxacin Mesylate hydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The synthesis is carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Gemifloxacin Mesylate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Gemifloxacin Mesylate hydrate, each with distinct chemical and pharmacological properties .
Applications De Recherche Scientifique
Gemifloxacin Mesylate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluoroquinolone antibiotics.
Biology: The compound is employed in microbiological studies to investigate its antibacterial activity against various bacterial strains.
Medicine: Gemifloxacin Mesylate hydrate is extensively studied for its therapeutic potential in treating bacterial infections, particularly respiratory tract infections.
Mécanisme D'action
Gemifloxacin Mesylate hydrate exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It specifically targets two key enzymes:
DNA Gyrase: This enzyme is responsible for the supercoiling of bacterial DNA, which is essential for DNA replication and transcription.
Topoisomerase IV: This enzyme is involved in the separation of replicated DNA strands during cell division.
By inhibiting these enzymes, Gemifloxacin Mesylate hydrate prevents bacterial DNA replication, leading to cell death. The compound has a high affinity for bacterial DNA gyrase, making it highly effective against a broad range of bacteria .
Comparaison Avec Des Composés Similaires
Gemifloxacin Mesylate hydrate is compared with other fluoroquinolone antibiotics, such as:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Uniqueness
Gemifloxacin Mesylate hydrate is unique due to its:
- Broad-Spectrum Activity : It is effective against a wide range of gram-positive and gram-negative bacteria.
- High Affinity for DNA Gyrase : The compound has a higher affinity for bacterial DNA gyrase compared to other fluoroquinolones, enhancing its antibacterial efficacy .
Similar Compounds
- Ciprofloxacin : Another fluoroquinolone with broad-spectrum activity, commonly used for urinary tract infections.
- Levofloxacin : Known for its effectiveness against respiratory tract infections.
- Moxifloxacin : Used for treating skin and respiratory infections, with a similar mechanism of action .
Propriétés
Formule moléculaire |
C19H26FN5O8S |
|---|---|
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C18H20FN5O4.CH4O3S.H2O/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4;/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4);1H2/b22-14+;; |
Clé InChI |
VMUUQFAQJJVUSS-JYFUHLDJSA-N |
SMILES isomérique |
CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O.O |
SMILES canonique |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)
![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)
![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)
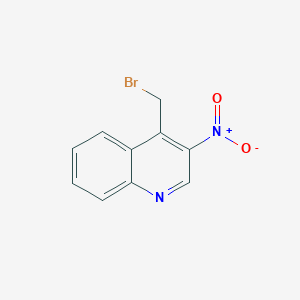
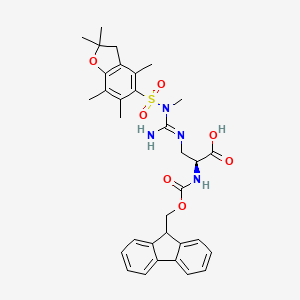
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
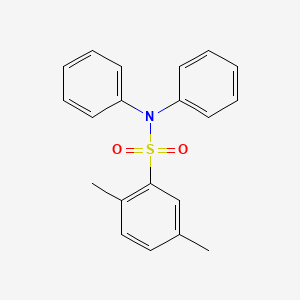
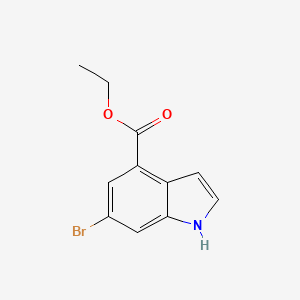
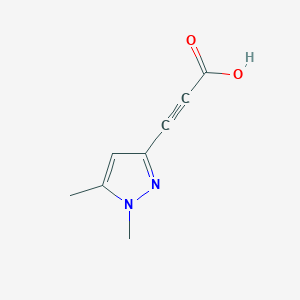
![1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)
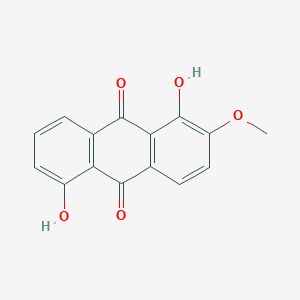
![9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13148505.png)


